Bis(4-formylphényl)phénylamine

Vue d'ensemble

Description

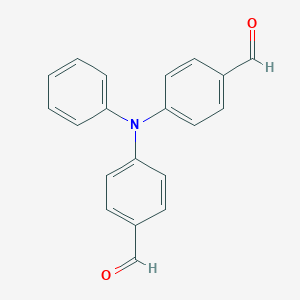

Bis(4-formylphenyl)phenylamine: is an organic compound with the molecular formula C20H15NO2. It is also known by other names such as 4,4’-diformyltriphenylamine and 4,4’-(phenylimino)bisbenzaldehyde . This compound is characterized by the presence of two formyl groups attached to a triphenylamine core, making it a valuable intermediate in organic synthesis and materials science.

Applications De Recherche Scientifique

Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells (PVCs)

BFPA is utilized as a precursor in the synthesis of triphenylamine-based oligomers and polymers, which are crucial for the fabrication of OLEDs and PVCs. The incorporation of BFPA in these materials enhances their hole-transporting capabilities due to the strong electron-donating properties of the triphenylamine moiety. For instance, research has shown that oligomers derived from BFPA exhibit high thermal stability and good solubility in organic solvents, making them suitable for use in OLEDs and other optoelectronic applications .

Table 1: Properties of BFPA-derived Oligomers

| Property | Value |

|---|---|

| Thermal Stability | > 410 °C |

| Solubility | Chloroform, THF, Chlorobenzene |

| HOMO Level | -6.06 to -6.18 eV |

| Band Gap | 2.65 to 2.72 eV |

Photonic Applications

Electrochromic Materials

BFPA is also explored in the development of electrochromic materials due to its ability to form stable imine bonds when polymerized. These materials can change color based on applied voltage, making them suitable for applications in smart windows and displays. The electrochromic properties are attributed to the conjugated systems formed during polymerization, which enhance charge transport and light absorption characteristics .

Nanostructured Materials

Covalent Organic Frameworks (COFs)

Recent studies have indicated that BFPA can be integrated into nanoscale covalent organic frameworks, which serve as theranostic platforms for cancer therapy. The structural versatility of COFs allows for the incorporation of BFPA to enhance drug delivery systems while providing diagnostic capabilities through imaging techniques . This dual functionality makes COFs containing BFPA promising candidates in oncotherapy.

Case Studies

Case Study 1: Triphenylamine-Based Polymers

In a study by Damaceanu et al., triphenylamine-based azomethines were synthesized using BFPA as a key building block. These azomethines were evaluated for their performance in bulk heterojunction solar cells, achieving a power conversion efficiency (PCE) of up to 4.21%. The results demonstrated that the introduction of alkoxy chains significantly improved the electronic properties and efficiency of the solar cells, highlighting the potential of BFPA-derived materials in renewable energy applications .

Case Study 2: Electrochromic Devices

Another notable application involves the use of BFPA in electrochromic devices. Research indicates that polymers synthesized from BFPA exhibit significant color changes upon electrical stimulation, with potential applications in smart windows that adjust transparency based on environmental conditions . The ability to tailor the optical properties through chemical modifications makes BFPA a valuable component in developing advanced electrochromic systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(4-formylphenyl)phenylamine can be synthesized through a condensation reaction involving hydroquinone and hydrophenone . The reaction typically requires an appropriate solvent and catalyst, and it is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of bis(4-formylphenyl)phenylamine involves similar condensation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(4-formylphenyl)phenylamine undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Oxidation: Bis(4-carboxyphenyl)phenylamine.

Reduction: Bis(4-hydroxymethylphenyl)phenylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Mécanisme D'action

The mechanism of action of bis(4-formylphenyl)phenylamine involves its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in many organic synthesis pathways . The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in.

Comparaison Avec Des Composés Similaires

- 4,4’-Diformyltriphenylamine

- 4,4’-(Phenylimino)bisbenzaldehyde

- Bis(4-formylphenyl)aniline

Comparison: Bis(4-formylphenyl)phenylamine is unique due to its specific structure, which includes two formyl groups attached to a triphenylamine core. This structure imparts distinct chemical reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, bis(4-formylphenyl)phenylamine offers a balance of reactivity and stability, making it suitable for a wide range of applications in materials science and organic chemistry .

Activité Biologique

Bis(4-formylphenyl)phenylamine, a compound with the chemical formula CHNO, has garnered attention in recent years for its potential biological activities and applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Bis(4-formylphenyl)phenylamine is characterized by its dual aldehyde functional groups attached to a phenylamine backbone. This structure allows for various interactions with biological systems, potentially influencing enzyme activity and cellular processes.

Antioxidant Properties

Research indicates that bis(4-formylphenyl)phenylamine exhibits significant antioxidant activity. Its ability to scavenge free radicals has been demonstrated through various assays, suggesting potential applications in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes. For instance, studies have reported its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can have implications in treating neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Activity

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that bis(4-formylphenyl)phenylamine may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of bis(4-formylphenyl)phenylamine on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values of 45 µM for MCF-7 and 50 µM for A549 cells. The compound's ability to induce apoptosis was confirmed via flow cytometry analysis.

The biological activity of bis(4-formylphenyl)phenylamine is attributed to its structural features that allow for interaction with various biological targets:

- Free Radical Scavenging : The aldehyde groups can participate in redox reactions, neutralizing reactive oxygen species (ROS).

- Enzyme Interaction : The compound's planar structure facilitates binding to active sites of enzymes like AChE, leading to inhibition.

- Cellular Uptake : Its lipophilic nature may enhance cellular permeability, allowing for effective intracellular action.

Safety and Toxicity

While bis(4-formylphenyl)phenylamine shows potential therapeutic benefits, safety assessments are crucial. Regulatory classifications indicate that the compound can cause skin and eye irritation upon contact, necessitating appropriate handling measures in laboratory settings .

Propriétés

IUPAC Name |

4-(N-(4-formylphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUAFMIJGIUWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356089 | |

| Record name | Bis(4-formylphenyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53566-95-3 | |

| Record name | Bis(4-formylphenyl)phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(Phenylimino)bisbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4,4'-Diformyltriphenylamine in materials science?

A1: 4,4'-Diformyltriphenylamine is primarily used as a monomer in polymerization reactions to create polyazomethines (also known as poly Schiff bases) [, , ]. These polymers are of great interest in materials science, particularly for optoelectronic applications, due to their semiconducting properties, good thermal stability, and interesting optical characteristics like photoluminescence [, , , ].

Q2: How does the structure of 4,4'-Diformyltriphenylamine contribute to the properties of the resulting polymers?

A2: The triphenylamine core in 4,4'-Diformyltriphenylamine provides good electron-donating properties []. When polymerized with various diamines, it forms conjugated systems that can transport charge effectively []. The two aldehyde groups (-CHO) readily react with diamines to form imine (–C=N–) linkages, creating the polymer backbone [, , ]. The properties of the final polymer can be fine-tuned by choosing different diamines, allowing for the modification of solubility, absorption, and emission characteristics [, ].

Q3: What is the significance of the band gap in these polymers, and how does 4,4'-Diformyltriphenylamine influence it?

A3: The band gap is a crucial factor determining the electronic and optical properties of semiconducting polymers. A smaller band gap generally translates to better conductivity and potential for applications like organic field-effect transistors (OFETs) [, ]. 4,4'-Diformyltriphenylamine, when incorporated into polyazomethines, can contribute to lowering the band gap due to its electron-rich nature and ability to extend the π-conjugation along the polymer backbone []. Researchers have observed that subtle variations in the diamine structure used alongside 4,4'-Diformyltriphenylamine can significantly impact the final polymer's band gap, highlighting the potential for fine-tuning these materials [].

Q4: Can you elaborate on the role of 4,4'-Diformyltriphenylamine in the development of organic field-effect transistors (OFETs)?

A4: 4,4'-Diformyltriphenylamine-based materials are being investigated for use in OFETs due to their semiconducting properties []. These organic semiconductors offer potential advantages over traditional silicon-based semiconductors, including flexibility, low-cost fabrication processes, and potential for large-area applications. 4,4'-Diformyltriphenylamine is used as a building block for synthesizing organic semiconductors with tailored properties like suitable energy levels and charge carrier mobility, which are crucial for efficient OFET performance [].

Q5: Are there any studies on the supramolecular interactions of 4,4'-Diformyltriphenylamine-based polymers?

A5: Yes, research indicates that the optical properties of polyazomethines incorporating 4,4'-Diformyltriphenylamine can be further modulated through supramolecular interactions []. Specifically, the imine groups in these polymers can engage in hydrogen bonding or protonation with dopant molecules like methanesulfonic acid, m-cresol, and p-chlorophenol []. These interactions can influence the electronic environment of the polymer chain, leading to changes in absorption and photoluminescence spectra []. This highlights the potential for fine-tuning the properties of these materials beyond simple structural modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.